N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide
CAS No.: 29085-13-0
Cat. No.: VC2357558
Molecular Formula: C4H10INS
Molecular Weight: 231.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29085-13-0 |
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Molecular Formula | C4H10INS |
Molecular Weight | 231.1 g/mol |
IUPAC Name | dimethyl(methylsulfanylmethylidene)azanium;iodide |
Standard InChI | InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | BPBAGFOLLWBKGJ-UHFFFAOYSA-M |
SMILES | C[N+](=CSC)C.[I-] |
Canonical SMILES | C[N+](=CSC)C.[I-] |
Introduction
Basic Information and Identification
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a quaternary ammonium compound with distinctive chemical properties that make it valuable in synthetic organic chemistry. It is characterized by its unique thioiminium structure and reactivity profile.
Chemical Identity
The compound is identified by several key parameters as presented in Table 1:
Table 1: Chemical Identity Properties
Parameter | Information |
---|---|
CAS Number | 29085-13-0 |
Molecular Formula | C₄H₁₀INS |
Molecular Weight | 231.10 g/mol |
IUPAC Name | dimethyl(methylsulfanylmethylidene)azanium iodide |
Common Synonyms | N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide |
InChI Key | BPBAGFOLLWBKGJ-UHFFFAOYSA-M |
SMILES Notation | CN+C.[I-] |
The compound features a quaternary nitrogen atom bonded to two methyl groups and one methylsulfanylmethylene group, with an iodide counterion. This specific structural arrangement contributes to its reactivity and utility in various chemical transformations.
Physical Properties
The physical properties of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide are summarized in Table 2:
Table 2: Physical Properties
Property | Description |
---|---|
Physical State (20°C) | Solid |
Appearance | White to orange/green powder or crystal |
Melting Point | 123-127°C |
Solubility | Readily dissolves in water |
Stability | Moisture sensitive, heat sensitive |
These physical characteristics influence the compound's handling requirements and storage conditions, as it must be kept refrigerated and protected from moisture and heat .
Chemical Structure and Properties
Structural Characteristics
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide features a thioiminium structure with a positively charged nitrogen atom. The chemical structure consists of a nitrogen atom bonded to two methyl groups and a methylsulfanylmethylene moiety, balanced by an iodide counterion.
The electron-withdrawing nature of the positively charged sulfur atom contributes significantly to the compound's chemical reactivity, making it particularly useful in various synthetic applications. This structural arrangement allows it to function effectively as an activating reagent and as a derivative of the Vilsmeier reagent.
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques, particularly NMR spectroscopy. The structure confirmation by NMR is specified as part of quality control in commercial preparations .
Synthesis Methods
Several methods for synthesizing N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide have been reported in the literature. These methods vary in their approach but generally involve reactions between nitrogen-containing compounds and sulfur-containing precursors.
Standard Synthesis Procedure
One common synthesis method involves the reaction of dimethylamine with methylsulfanylmethylene halides, typically carried out in solvents such as dichloromethane or toluene. The progress of this reaction can be monitored using thin-layer chromatography to ensure complete conversion to the desired product.
Alternative Synthetic Route
Another documented synthesis procedure involves the following steps:
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Mixing trimethylamine, diiodomethane, dioxane, and absolute ethanol
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Allowing the reaction to proceed at room temperature for approximately 100 hours in the dark
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Collecting the resulting crystals by filtration
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Washing with ethanol and ether sequentially
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Drying under vacuum at 70°C to obtain iodomethyl trimethylmethylammonium iodide
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Heating this intermediate with sulfolane at 160°C for 12 minutes
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Collecting the precipitated crystals by filtration
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Washing with carbon tetrachloride
This multi-step process illustrates the complexity involved in producing high-purity N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide suitable for laboratory applications.
Applications in Organic Chemistry
As an Iodinating Reagent
One of the most significant applications of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is its use as a nucleophilic iodinating reagent. Research has demonstrated its effectiveness in the selective conversion of alcohols to alkyl iodides with excellent yields and straightforward purification procedures .
The compound's utility as an iodinating agent is exemplified in the conversion of 2-(4-methylphenyl)ethanol to 1-iodo-2-(4-methylphenyl)ethane. In this procedure:
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A solution of 2-(4-methylphenyl)ethanol (102 mg, 0.75 mmol) in toluene (3.5 mL) is heated to 85°C
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N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (260 mg, 1.12 mmol) and imidazole (25 mg, 0.37 mmol) are added
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The mixture is stirred at 85°C for 90 minutes
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After cooling to room temperature, the reaction mixture is concentrated in vacuo
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Purification by flash chromatography yields 1-iodo-2-(4-methylphenyl)ethane as a colorless oil with 92% yield
In Carbon-Carbon Bond Formation
The compound has demonstrated utility in various carbon-carbon bond-forming reactions, including:
Pharmaceutical and Biological Applications
Drug Formulation
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide plays a significant role in pharmaceutical development. It is particularly valuable in enhancing the solubility and bioavailability of active pharmaceutical ingredients, which is essential for effective medication formulation .
Biological Research
In biological research, this compound is utilized in studies involving enzyme inhibition and receptor binding. These applications help scientists understand biological pathways and develop targeted therapies for various conditions . The compound's ability to interact with specific biochemical processes makes it a valuable tool in exploring biological mechanisms.
Agricultural Chemistry
The compound is being investigated for its potential applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its use may contribute to the development of more effective pest control solutions that are safer for the environment .
Reaction Mechanisms and Examples
Mechanism of Alcohol Iodination
The reaction mechanism for the conversion of alcohols to alkyl iodides using N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide involves the selective substitution of the hydroxyl group with an iodide ion. This process is particularly valuable because it can achieve selective formation of primary iodides in the presence of secondary alcohols .
The reaction proceeds under mild conditions and typically provides excellent yields of the corresponding alkyl iodides. The mechanism likely involves activation of the alcohol hydroxyl group, followed by nucleophilic substitution by the iodide ion.
Applications in Complex Molecule Synthesis
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide has been utilized in the synthesis of complex organic molecules, including:
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The bis-α-methylenation of pre-vernolepin and pre-vernomenin
These applications demonstrate the compound's utility in constructing complex molecular frameworks, particularly in natural product synthesis.
Hazard Type | Classification |
---|---|
Skin Effects | Skin Corrosion/Irritation Category 2 |
Eye Effects | Serious Eye Damage/Eye Irritation Category 2 |
GHS Pictogram | Warning |
The compound causes skin irritation (H315) and serious eye irritation (H319) . Appropriate precautions must be taken when handling this material.
Supplier | Product Number | Purity | Package Sizes |
---|---|---|---|
TCI America | D4340 | >98.0% (T) | 5g, 25g |
Sigma-Aldrich | 728659 | 95% | Various |
VWR | - | ≥98.0% | 5g, 25g |
Evita Chem | EVT-347577 | ≥98% | Various |
Chem Impex | 49208 | - | Various |
The compound is typically supplied as a solid, with purity levels generally ranging from 95% to greater than 98% . Pricing varies by supplier and quantity, with typical costs ranging from approximately $67 for 5g to $229 for 25g (as of 2025) .
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